molecular formula C20H13ClF3N3O4 B570905 4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid CAS No. 1012058-78-4

4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid

Cat. No. B570905
Key on ui cas rn: 1012058-78-4
M. Wt: 451.786
InChI Key: IPCWVRAYBZXUMM-UHFFFAOYSA-N
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Patent
US08669369B2

Procedure details

At room temperature, tert-butyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl) ureido)phenoxy)picolinate (1.4 g, 2.76 mmol) was dissolved in dichloromethane (20 mL). To the resulted solution, trifluoroacetic acid (20 mL) and triethylsilane (0.5 mL) were added. The resulted mixture was heated to 50° C. and stirred for 16 hours. The solvent was removed under reduced pressure, and water (50 mL) and ethyl acetate (70 mL) were added. The resulted mixture was separsted and the organic phase was removed. The aqueous layer was filtered and the solid was washed with water (30 mL×2). The solid was dried under vacumn to give the title compound (1.1 g, purity 97%, yield 90%) as a light green solid.
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:31])[NH:10][C:11]2[CH:30]=[CH:29][C:14]([O:15][C:16]3[CH:21]=[CH:20][N:19]=[C:18]([C:22]([O:24]C(C)(C)C)=[O:23])[CH:17]=3)=[CH:13][CH:12]=2)=[CH:4][C:3]=1[C:32]([F:35])([F:34])[F:33].FC(F)(F)C(O)=O.C([SiH](CC)CC)C>ClCCl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:31])[NH:10][C:11]2[CH:30]=[CH:29][C:14]([O:15][C:16]3[CH:21]=[CH:20][N:19]=[C:18]([C:22]([OH:24])=[O:23])[CH:17]=3)=[CH:13][CH:12]=2)=[CH:4][C:3]=1[C:32]([F:35])([F:33])[F:34]

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)NC(NC1=CC=C(OC2=CC(=NC=C2)C(=O)OC(C)(C)C)C=C1)=O)C(F)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure, and water (50 mL) and ethyl acetate (70 mL)
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the organic phase was removed
FILTRATION
Type
FILTRATION
Details
The aqueous layer was filtered
WASH
Type
WASH
Details
the solid was washed with water (30 mL×2)
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacumn

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)NC(NC1=CC=C(OC2=CC(=NC=C2)C(=O)O)C=C1)=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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